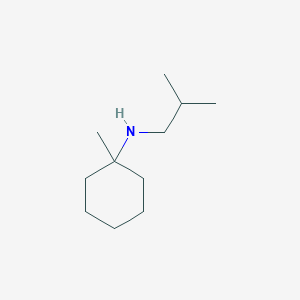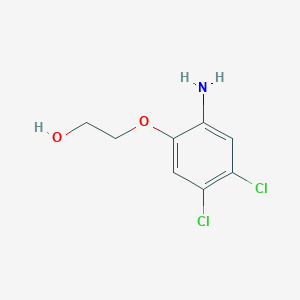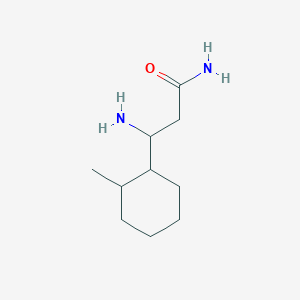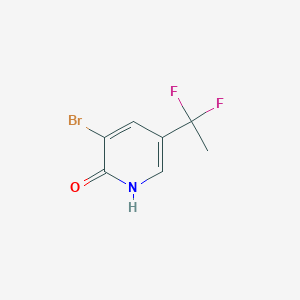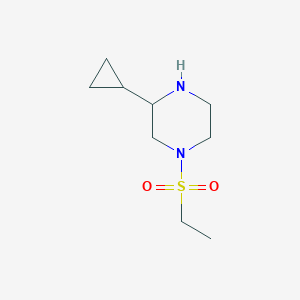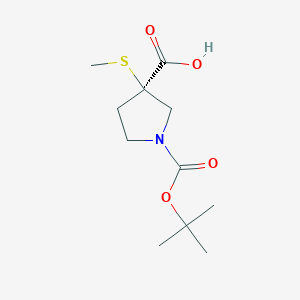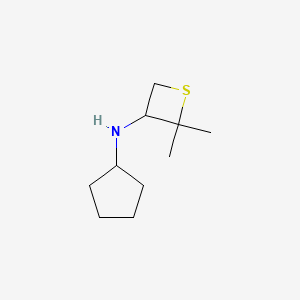
N-Cyclopentyl-2,2-dimethylthietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopentyl-2,2-dimethylthietan-3-amine is an organic compound with a unique structure that includes a cyclopentyl ring, a dimethylthietan ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-2,2-dimethylthietan-3-amine typically involves the reaction of cyclopentylamine with 2,2-dimethylthietan-3-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran, at a controlled temperature. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-2,2-dimethylthietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
N-Cyclopentyl-2,2-dimethylthietan-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-2,2-dimethylthietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopentyl-5-methyl-1,3,4-thiadiazol-2-amine
- N-Cyclopentyl-2-(1H-1,2,3-triazol-5-ylthio)acetamide
- N-Cyclopentyl-2-methylbenzamide
Uniqueness
N-Cyclopentyl-2,2-dimethylthietan-3-amine is unique due to its specific structural features, such as the combination of a cyclopentyl ring and a dimethylthietan ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H19NS |
|---|---|
Molecular Weight |
185.33 g/mol |
IUPAC Name |
N-cyclopentyl-2,2-dimethylthietan-3-amine |
InChI |
InChI=1S/C10H19NS/c1-10(2)9(7-12-10)11-8-5-3-4-6-8/h8-9,11H,3-7H2,1-2H3 |
InChI Key |
FPSMYSWWZJQFBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CS1)NC2CCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


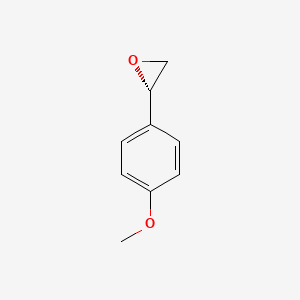
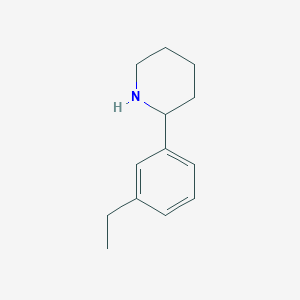
![8-Azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidin]-5'-one hydrochloride](/img/structure/B13322182.png)
![3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3R)-3-aminopropan-1-OL](/img/structure/B13322190.png)
